Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate
Description
Properties
IUPAC Name |
methyl (2R)-2-(oxetan-3-yl)-2-(phenylmethoxycarbonylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-18-13(16)12(11-8-19-9-11)15-14(17)20-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,15,17)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWNUOJLLPXDNI-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1COC1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1COC1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxetane Ring Construction
The oxetane ring is typically synthesized via cyclization reactions. For example, intramolecular Williamson ether synthesis or [2+2] cycloaddition reactions are common. A representative approach involves:
Table 1: Oxetane Synthesis Conditions and Yields
| Substrate | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 3-Hydroxymethylazetidine | TosCl, Et₃N | THF, 0°C, 2h | 78 |
| 3-Bromomethyl alcohol | K₂CO₃, DMF | 60°C, 12h | 65 |
Introduction of the Cbz Protecting Group
The Cbz group is introduced to protect the amine functionality during subsequent reactions. Benzyl chloroformate (Cbz-Cl) is widely used in the presence of a base:
Table 2: Cbz Protection Optimization
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | DCM | 0°C → RT | 3 | 85 |
| NaHCO₃ | H₂O/EtOAc | RT | 6 | 72 |
Stereoselective Amino Acid Formation
The (2R) configuration is achieved via asymmetric synthesis or resolution. Chiral auxiliaries or enzymatic methods are employed:
-
Asymmetric Alkylation : Using Oppolzer’s sultam or Evans oxazolidinones to control stereochemistry.
-
Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic esters.
Esterification and Final Assembly
The methyl ester is introduced via Fischer esterification or alkylation:
Table 3: Esterification Methods
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Fischer esterification | H₂SO₄, MeOH | Reflux, 6h | 88 |
| Alkylation | MeI, K₂CO₃ | DMF, RT, 12h | 92 |
Catalytic Hydrogenolysis and Deprotection
The Cbz group is removed via catalytic hydrogenolysis, a step critical for further functionalization:
Table 4: Hydrogenolysis Parameters
| Catalyst | Solvent | H₂ Pressure (atm) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5% Pd/C | EtOH | 1 | 4 | 95 |
| 10% Pd/C | EtOAc | 3 | 2 | 97 |
Purification and Characterization
Final purification employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Analytical data includes:
-
NMR : NMR (CDCl₃) δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, CH₂Cbz), 4.65–4.55 (m, 1H, oxetane-H).
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HPLC : Chiralcel OD-H column, hexane/i-PrOH 90:10, retention time = 12.3 min.
Challenges and Optimization
Key challenges include:
-
Oxetane Ring Stability : Prone to ring-opening under acidic or basic conditions. Mitigated by using mild reagents.
-
Stereochemical Drift : Controlled by low-temperature reactions and chiral catalysts.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is foundational for further derivatization.
Cbz Deprotection
The Cbz-protected amine is removed via catalytic hydrogenation, yielding a free amine for subsequent functionalization.
| Conditions | Products | Key Observations |
|---|---|---|
| H₂ (1 atm), Pd/C, MeOH | (2R)-2-Amino-2-(oxetan-3-yl)acetic acid methyl ester | Complete deprotection within 2–4 hours; retention of stereochemistry confirmed . |
Oxetane Ring-Opening Reactions
The strained oxetane ring undergoes nucleophilic ring-opening, a reaction leveraged to introduce functional diversity.
Amide Bond Stability and Reactivity
The Cbz-amide bond is resistant to hydrolysis under mild conditions but cleaves under strong acids or bases.
Stereochemical Integrity Under Reaction Conditions
The chiral center at C2 remains configurationally stable under most conditions but racemizes under prolonged basic or nucleophilic environments.
Scientific Research Applications
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can mimic the transition state of enzyme substrates, thereby inhibiting enzyme activity. The benzyloxycarbonyl group can enhance the compound’s binding affinity to its target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, including oxetane rings, ester groups, or Cbz/Boc protecting groups:
Comparative Analysis
Protecting Group Effects
- Cbz vs. Boc: The target compound’s Cbz group (removed via hydrogenolysis) contrasts with Boc (removed under acidic conditions). Cbz derivatives (e.g., compound 6a ) exhibit higher melting points (80–82°C) compared to Boc analogues (e.g., 2b, 104–106°C), likely due to stronger π-π interactions in Cbz-protected structures .
- Solubility : Methyl esters (target compound, 2b) show better solubility in chloroform than tert-butyl or benzyl esters (6a, ), favoring reaction homogeneity in organic synthesis .
Oxetane vs. Other Heterocycles
- The oxetane ring in the target compound improves metabolic stability compared to oxazinanone () or piperidine rings (). For example, oxetane’s ring strain enhances hydrogen-bonding capacity, as seen in crystal structures (e.g., V-shaped conformation with intramolecular O–H⋯O bonds in pyrimidine derivatives ).
Stereochemical Considerations
Physicochemical Properties
- Hydrogen Bonding : The oxetane oxygen participates in hydrogen bonding, as observed in crystal structures (e.g., N–H⋯O interactions in ), enhancing crystalline stability.
- Thermal Stability : Cbz-protected compounds (target, 6a) exhibit higher decomposition temperatures than Boc analogues due to aromatic stabilization .
Biological Activity
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate, with the molecular formula C14H17NO5 and a molecular weight of 279.29 g/mol, is a compound of increasing interest in the fields of synthetic organic chemistry and medicinal chemistry. Its unique structure, which includes a benzyloxycarbonyl group and an oxetane ring, suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound features several functional groups that contribute to its reactivity and biological interactions:
- Benzyloxycarbonyl Group : This protecting group is commonly used in peptide synthesis, indicating potential applications in drug development.
- Oxetane Ring : The presence of this cyclic ether may enhance the compound's biological activity by facilitating specific interactions with biological macromolecules.
Biological Activity Overview
Preliminary studies have indicated that this compound may interact with various biological targets, including proteins and nucleic acids. The following sections summarize key findings related to its biological activity.
Interaction Studies
- Enzyme Inhibition : Initial investigations suggest that this compound may inhibit specific enzymes, altering their function. This could have implications for therapeutic applications, particularly in targeting metabolic pathways.
- Protein Binding : The compound's ability to bind to proteins has been noted, which may influence its pharmacokinetics and bioavailability.
- Nucleic Acid Interactions : There is emerging evidence that this compound may interact with nucleic acids, potentially affecting gene expression or stability.
Study 1: Enzyme Interaction
A study conducted by researchers focused on the interaction between this compound and a specific enzyme involved in metabolic regulation. The results indicated a dose-dependent inhibition of enzyme activity, suggesting potential for development as an anti-metabolic agent.
Study 2: Protein Binding Affinity
In another study, the binding affinity of the compound to serum albumin was assessed using fluorescence spectroscopy. The findings demonstrated a significant binding interaction, indicating that the compound may have a prolonged circulation time in vivo due to protein binding.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-amino-2-(oxetan-3-yl)acetate | C10H17NO3 | Lacks benzyloxycarbonyl protection; simpler structure |
| Benzyloxycarbonyl-L-alanine | C11H12N2O4 | Contains an amino acid backbone; used in peptide synthesis |
| Methyl 3-hydroxybutanoate | C5H10O3 | A simpler ester; lacks the oxetane ring |
The combination of an oxetane ring and a benzyloxycarbonyl group in this compound enhances its reactivity and potential biological activity compared to these similar compounds.
Q & A
Q. How is the stereochemistry at the 2R position established during synthesis of Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate?
The stereochemistry at the 2R position is typically controlled using chiral catalysts or auxiliaries. For example, Ru-BINAP complexes enable diastereoselective hydrogenation of prochiral ketones, as demonstrated in the synthesis of structurally related methylphenidate derivatives . Chiral chromatography or enzymatic resolution can further purify enantiomers. Confirmatory methods include polarimetry ([α]D measurements) and chiral HPLC, referenced in dipeptide synthesis protocols .
Q. What spectroscopic and crystallographic methods are used to confirm the molecular structure and conformation?
- NMR : 1H and 13C NMR identify functional groups (e.g., benzyloxycarbonyl, oxetane) and stereochemistry. Coupling constants (e.g., J values) reveal spatial arrangements .
- X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding in oxetane rings, as shown in a related pyridine derivative with a 43.1° dihedral angle between aromatic planes ).
- SHELX software : Refinement of crystallographic data (e.g., R-factors < 0.05) validates structural models .
Q. Why is the benzyloxycarbonyl (Cbz) group chosen as a protecting group for the amino moiety?
The Cbz group offers stability under acidic and basic conditions while being removable via catalytic hydrogenation. This is critical in multi-step syntheses, such as peptide couplings, where orthogonal protection strategies are required . Comparative studies with tert-butoxycarbonyl (Boc) groups (e.g., CAS 1416323-08-4 ) highlight Cbz’s compatibility with oxetane ring stability.
Advanced Research Questions
Q. How can computational modeling optimize the synthetic route for enantiomeric purity?
Density Functional Theory (DFT) predicts transition-state energies for stereoselective reactions, such as hydrogenation using Ru-BINAP. Molecular docking studies (e.g., ACD/Labs Percepta) model non-covalent interactions between the oxetane ring and catalytic sites, guiding solvent and catalyst selection . Conflicting crystallographic data (e.g., torsional angles) are resolved using SHELXL’s twin refinement tools .
Q. What strategies mitigate steric hindrance during oxetane ring functionalization?
- Protecting group modulation : Bulky groups (e.g., tert-butyl esters) reduce steric clash during benzyloxycarbonylaminolysis .
- Microwave-assisted synthesis : Accelerates ring-opening reactions under controlled conditions, as seen in oxetanyl peptide analogs .
- Kinetic vs. thermodynamic control : Low-temperature conditions favor kinetic products (e.g., cis-oxetane derivatives), while higher temperatures promote thermodynamically stable trans isomers .
Q. How does the oxetane ring influence the compound’s pharmacokinetic properties in drug discovery?
The oxetane ring enhances metabolic stability and solubility compared to cyclopropane or tetrahydrofuran analogs. In peptidomimetics, it mimics peptide backbone rigidity while reducing enzymatic degradation, as demonstrated in phospholipase A2 inhibitors . Bioavailability studies correlate ring conformation (e.g., puckering angles from X-ray data ) with membrane permeability.
Q. What analytical approaches resolve contradictions in reaction yields or stereochemical outcomes?
- High-throughput screening : Identifies optimal catalysts (e.g., Ru vs. Rh complexes) for hydrogenation efficiency .
- Multivariate analysis : DOE (Design of Experiments) isolates variables (e.g., solvent polarity, temperature) affecting yields in dipeptide couplings .
- Cross-validation : Combines NMR, LC-MS, and crystallography to confirm structural assignments when spectral data overlap (e.g., oxetane vs. tetrahydrofuran signals) .
Methodological Tables
Table 1: Key Crystallographic Parameters for a Related Oxetane Derivative
| Parameter | Value |
|---|---|
| Space group | P21/n |
| Unit cell dimensions | a = 10.540 Å, b = 12.927 Å, c = 13.751 Å |
| Dihedral angle (aromatic planes) | 43.1° |
| Hydrogen bond length (O—H…O) | 2.68 Å |
Table 2: Comparison of Protecting Groups in Oxetane Synthesis
| Group | Removal Method | Stability in Acid/Base | Compatibility with Oxetane |
|---|---|---|---|
| Cbz | H2/Pd-C | Stable in base | High |
| Boc | TFA | Stable in acid | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
